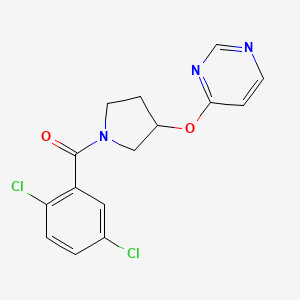

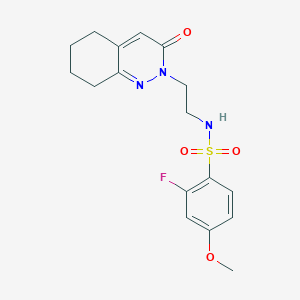

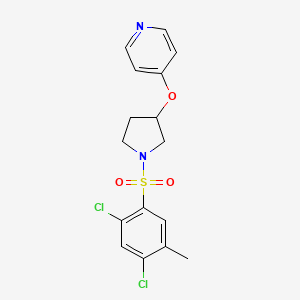

N-(2-(呋喃-2-甲酰)-1,2,3,4-四氢异喹啉-7-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-2-carbonyl compounds are a type of organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds are known to participate in diverse types of reactions, especially multicomponent reactions, which make them useful for the synthesis of many heterocyclic compounds .

Synthesis Analysis

The synthesis of furan-2-carbonyl compounds often involves the reaction of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates .Chemical Reactions Analysis

Furan-2-carbonyl compounds are known to be more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group . This enhances nucleophilic addition at the isothiocyanate group, allowing these compounds to participate in diverse types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide” would depend on its specific structure. Furan-2-carbonyl compounds, in general, are known for their reactivity, which is influenced by the presence of an electron-withdrawing acyl group .科学研究应用

- Synthesis : N-(4-bromophenyl)furan-2-carboxamide (3) is synthesized by reacting furan-2-carbonyl chloride (1) with 4-bromoaniline (2) in the presence of Et3N, yielding excellent yields of 94% .

- Validation : Docking studies and molecular dynamics simulations further validate its efficacy by revealing active site interactions and molecular stability .

- Formation : Isothiocyanate (3) reacts with primary amines to synthesize carbamothioyl-furan-2-carboxamide derivatives (4a–f) in moderate to excellent yields (56–85%) .

- Compounds 19 and 20 : These compounds are established based on spectral data. Notably, the 1H NMR spectra show characteristic shifts, such as disappearance of the ester ethyl group and appearance of OH and NH signals .

Antibacterial Activity

Carbamothioyl-Furan-2-carboxamides

Structural Investigations

作用机制

The mechanism of action of furan-2-carbonyl compounds would depend on their specific structure and the context in which they are used. For example, some furan-containing compounds have been reported to exhibit a wide diversity of pharmacological activities, including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

未来方向

属性

IUPAC Name |

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-22(11-8-17-5-2-1-3-6-17)24-20-10-9-18-12-13-25(16-19(18)15-20)23(27)21-7-4-14-28-21/h1-11,14-15H,12-13,16H2,(H,24,26)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNOLHLSNGJJA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)